2-[3-(3-Chloropropoxy)phenyl]acetic acid
Description
2-[3-(3-Chloropropoxy)phenyl]acetic acid is a chlorinated aromatic compound featuring a phenyl ring substituted with a 3-chloropropoxy group (–O–CH2CH2CH2Cl) at the meta-position and an acetic acid moiety (–CH2COOH) at the adjacent carbon. This structure confers unique physicochemical properties, such as moderate acidity (due to the carboxylic acid group) and lipophilicity (from the chlorinated alkoxy chain). The compound is primarily used in pharmaceutical and agrochemical research, particularly as a synthetic intermediate or a ligand in drug discovery . Its synthesis typically involves coupling 3-(3-chloropropoxy)phenol with bromoacetic acid derivatives under basic conditions, followed by hydrolysis to yield the free acid .
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-[3-(3-chloropropoxy)phenyl]acetic acid |
InChI |
InChI=1S/C11H13ClO3/c12-5-2-6-15-10-4-1-3-9(7-10)8-11(13)14/h1,3-4,7H,2,5-6,8H2,(H,13,14) |
InChI Key |
VGGGBJOBOYIJBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCl)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional attributes of 2-[3-(3-chloropropoxy)phenyl]acetic acid can be compared to several analogs, including substituted phenoxyacetic acids, chlorophenylacetic acids, and ester derivatives. Key comparisons are outlined below:
Chlorophenoxyacetic Acids
Key Findings :
Chlorophenylacetic Acids
Key Findings :
- Electronic Effects: The electron-withdrawing chloro group in the target compound decreases the pKa of the carboxylic acid (increasing acidity) compared to non-chlorinated analogs, influencing its reactivity in esterification or amidation reactions .
- Biological Activity : Biphenyl analogs like 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid exhibit enhanced anticancer activity due to extended π-conjugation, whereas the target compound’s shorter chain limits such interactions .
Ester Derivatives
Key Findings :
- Stability : Ester derivatives of the target compound, such as the tert-butyl ester, show superior stability in storage compared to methyl esters, which are prone to hydrolysis.
- Synthetic Utility : The tert-butyl ester is a preferred protecting group in multistep syntheses due to its resistance to acidic and oxidative conditions.
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